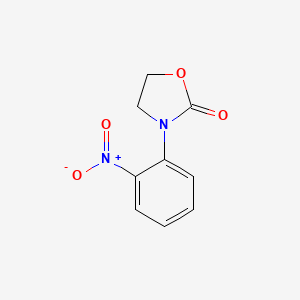

3-(2-Nitrophenyl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Nitrophenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It features a five-membered ring containing both nitrogen and oxygen atoms, with a nitrophenyl group attached to the second carbon of the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-nitrobenzaldehyde with an amino alcohol under acidic conditions. One common method is the cyclization of 2-nitrobenzaldehyde with ethanolamine in the presence of a catalytic amount of acid, such as hydrochloric acid, to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Nitrophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Oxidation: The oxazolidinone ring can be oxidized under strong oxidative conditions, leading to ring-opening reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-(2-Aminophenyl)-1,3-oxazolidin-2-one.

Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Oxidation: Ring-opened products such as carboxylic acids or aldehydes.

Aplicaciones Científicas De Investigación

3-(2-Nitrophenyl)-1,3-oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a scaffold for developing new pharmaceuticals, particularly antibiotics and anti-inflammatory agents.

Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a bioactive compound.

Mecanismo De Acción

The mechanism of action of 3-(2-Nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The nitro group can also undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one: Similar structure but with the nitro group in the para position.

3-(2-Aminophenyl)-1,3-oxazolidin-2-one: The nitro group is reduced to an amino group.

2-Nitrophenyl-1,3-dioxolane: A similar compound with a dioxolane ring instead of an oxazolidinone ring.

Uniqueness

3-(2-Nitrophenyl)-1,3-oxazolidin-2-one is unique due to the presence of both the nitro group and the oxazolidinone ring, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Actividad Biológica

3-(2-Nitrophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, notable for its potential biological activities, particularly in medicinal chemistry. This compound features a nitrophenyl substituent which may enhance its pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₄, with a molecular weight of approximately 180.17 g/mol. The structure includes a five-membered ring containing nitrogen and oxygen atoms, which is characteristic of oxazolidinones. The presence of the nitro group (NO₂) on the phenyl ring significantly influences its biological activity.

The primary mechanism through which this compound exhibits its biological effects is through inhibition of bacterial protein synthesis. This occurs via binding to the bacterial ribosome, similar to other oxazolidinone antibiotics like linezolid. The nitro group can undergo bioreduction in vivo, leading to reactive intermediates that interact with cellular components, enhancing its antimicrobial efficacy.

Antimicrobial Activity

Research indicates that compounds related to this compound demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In comparative studies, derivatives have shown enhanced activity at concentrations as low as 3.125 µg/ml against various bacterial strains . The presence of the nitrophenyl group appears to improve the compound's interaction with bacterial ribosomes, thus increasing its effectiveness.

Antifungal Activity

In addition to antibacterial properties, studies have also reported moderate antifungal activity for compounds related to oxazolidinones. For example, certain derivatives exhibited antifungal effects at concentrations around 12.5 µg/ml when tested against standard drugs like fluconazole .

Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines suggest potential applications in oncology. Some derivatives have shown significant cytotoxicity against various cancer cell lines, indicating a need for further exploration into their mechanisms and therapeutic potential.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Nucleophilic Substitution Reactions : Utilizing the electrophilic nitro group for nucleophilic attacks to form new derivatives.

- Reissert Reaction : A method that enables the formation of oxazolidinone derivatives by reacting nitroaryl compounds with suitable nucleophiles.

- Asymmetric Synthesis : Techniques involving chiral catalysts have been explored to enhance yields and selectivity in synthesizing oxazolidinones .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Study on Antibacterial Efficacy : A study demonstrated that derivatives showed substantial antibacterial activity comparable to established antibiotics like ciprofloxacin and linezolid .

- Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects against different cancer cell lines, revealing promising results that warrant further investigation into structure-activity relationships.

Propiedades

IUPAC Name |

3-(2-nitrophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-3-1-2-4-8(7)11(13)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUXEPLYSHKABG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.